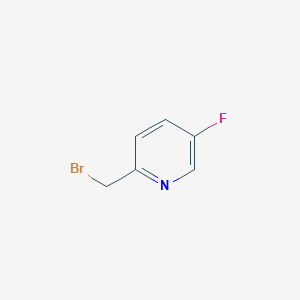

2-(Bromomethyl)-5-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRPARICWZBDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646691 | |

| Record name | 2-(Bromomethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954225-35-5 | |

| Record name | 2-(Bromomethyl)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2 Bromomethyl 5 Fluoropyridine

Reactivity Profile of the Bromomethyl Group

The bromomethyl group (-CH2Br) is the primary site of reactivity for many transformations involving 2-(bromomethyl)-5-fluoropyridine. Its chemical behavior is characterized by the polarized carbon-bromine bond, which makes the methylene (B1212753) carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

The most prominent reaction of this compound is the nucleophilic substitution at the benzylic-like carbon of the bromomethyl group. cymitquimica.com This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the carbon atom at the same time as the bromide ion, the leaving group, departs. masterorganicchemistry.comyoutube.com The reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.comyoutube.com

The general scheme for an SN2 reaction of this compound can be represented as: Nu:- + 2-(BrCH2)-5-F-Py → Nu-CH2-5-F-Py + Br- (where Nu:- is a nucleophile and Py is the pyridine (B92270) ring)

The rate of this SN2 reaction is influenced by several factors, including the strength of the nucleophile and the steric hindrance around the reaction center. libretexts.org Strong, less-hindered nucleophiles generally lead to faster reaction rates. This type of reaction is a cornerstone in synthetic organic chemistry for creating new carbon-heteroatom or carbon-carbon bonds and is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.comgoogle.com For instance, it can be reacted with amines, thiols, or carbanions to introduce the 5-fluoropyridin-2-ylmethyl moiety into a target structure.

The carbon atom of the bromomethyl group in this compound exhibits significant electrophilic character. This is due to the inductive electron-withdrawing effect of the adjacent bromine atom, which polarizes the C-Br bond. This inherent electrophilicity makes it a prime target for nucleophiles, leading to the formation of stable covalent adducts.

This electrophilic nature is the basis for its use in various coupling reactions where it acts as an electrophilic partner. cymitquimica.com For example, in the presence of a base, it can react with compounds containing acidic protons, such as phenols, thiophenols, and active methylene compounds, to form the corresponding ethers, thioethers, and alkylated products. These reactions are fundamental in building more complex molecular architectures.

While less common than its ionic reactions, the bromomethyl group can also participate in radical reactions. The carbon-bromine bond can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator, to generate a 5-fluoro-2-pyridylmethyl radical and a bromine radical.

2-(BrCH2)-5-F-Py → [5-F-Py-CH2]• + Br•

The resulting 5-fluoro-2-pyridylmethyl radical is a reactive intermediate that can participate in various radical processes, such as addition to double bonds or hydrogen atom abstraction. The stability of this radical is influenced by the adjacent pyridine ring. The fluorine atom, being electron-withdrawing, can also influence the properties and reactivity of the radical intermediate. wikipedia.org

Influence of the Fluorine Atom on Pyridine Ring Reactivity

The fluorine atom at the 5-position of the pyridine ring significantly modulates the electronic properties and, consequently, the reactivity of the aromatic system.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect decreases the electron density of the ring, making it more electron-deficient. uoanbar.edu.iq As a result, the ring is deactivated towards electrophilic aromatic substitution. Conversely, this electron deficiency activates the pyridine ring for nucleophilic aromatic substitution (SNAr).

The SNAr reaction is particularly favored at the positions ortho and para to the electron-withdrawing substituent. In this compound, the fluorine atom at the 5-position activates the 2- and 6-positions for nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The electron-withdrawing fluorine atom helps to stabilize this intermediate, thereby lowering the activation energy for the reaction. In the second step, the leaving group (often a halide) is eliminated, restoring the aromaticity of the ring.

Studies have shown that fluoropyridines are significantly more reactive towards SNAr than their chloro- or bromo-analogs. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. acs.org This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack. nih.gov This property is exploited in late-stage functionalization of complex molecules. acs.org

The basicity of pyridine arises from the lone pair of electrons on the nitrogen atom. The strong electron-withdrawing nature of the fluorine atom in this compound significantly reduces the electron density on the nitrogen atom via the inductive effect. nih.govresearchgate.net This decrease in electron density makes the lone pair less available for protonation, thereby reducing the basicity of the pyridine ring compared to unsubstituted pyridine. masterorganicchemistry.com

This reduced basicity is reflected in the protonation equilibrium. The equilibrium for the protonation of a fluorinated pyridine lies further to the left (favoring the unprotonated form) compared to non-fluorinated pyridine. This means that a stronger acid is required to protonate this compound. The pKa of the conjugate acid of a fluorinated pyridine is lower than that of the pyridinium (B92312) ion. This effect of fluorine substitution on basicity is a predictable trend and is important in designing molecules where tuning the basicity of a pyridine nitrogen is required. nih.govrsc.org

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophilic attack and a coordination site for metal ions. The electron-withdrawing nature of the fluorine atom at the 5-position and the bromomethyl group at the 2-position is expected to reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Interactions with Acids and Electrophiles

The pyridine nitrogen in this compound can readily react with acids to form pyridinium salts. For instance, the related isomer, 5-(bromomethyl)-2-fluoropyridine (B10200), is known to form a hydrobromide salt, which enhances its stability. This indicates that the nitrogen atom is sufficiently basic to be protonated by strong acids like hydrobromic acid. The formation of such salts can influence the compound's solubility and handling properties.

The interaction with other electrophiles, such as Lewis acids, is also anticipated. While specific studies on this compound are not prevalent in the reviewed literature, the general reactivity of pyridines suggests that the nitrogen atom can coordinate to Lewis acids. This interaction would further decrease the electron density of the pyridine ring, potentially influencing the reactivity of the bromomethyl group.

Coordination Chemistry Aspects

Advanced Reaction Mechanism Elucidation

Detailed mechanistic studies, including kinetic and thermodynamic analyses, provide a deeper understanding of a compound's reactivity. Such studies are crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Kinetic and Thermodynamic Studies of Key Transformations

A comprehensive search of the scientific literature did not yield specific kinetic or thermodynamic data for key transformations of this compound. General principles of organic chemistry suggest that reactions involving this compound, such as nucleophilic substitution at the bromomethyl group or reactions at the pyridine nitrogen, would be subject to kinetic and thermodynamic control.

For instance, the quaternization of the pyridine nitrogen by an alkyl halide would be a bimolecular nucleophilic substitution reaction (SN2). The rate of this reaction would depend on the concentration of both reactants, the nature of the solvent, and the temperature. The thermodynamic favorability of such a reaction would be determined by the relative stability of the reactants and the resulting pyridinium salt.

In the broader context of fluoropyridines, it has been noted that 2-fluoropyridines exhibit significantly higher reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to their 2-chloro analogues. For example, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org This highlights the activating effect of the fluorine substituent, a principle that would also apply to the pyridine ring of this compound. However, without specific experimental data, a quantitative assessment of the kinetics and thermodynamics of its reactions remains speculative.

Investigation of Intermediates and Transition States

The investigation of reaction intermediates and transition states is fundamental to elucidating reaction mechanisms. For reactions involving this compound, various transient species could be postulated.

In a potential SN2 reaction at the bromomethyl group, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-bromine bond. The geometry would be trigonal bipyramidal at the methylene carbon.

For nucleophilic aromatic substitution reactions, which are favored at the 2- and 4-positions of the pyridine ring, a Meisenheimer-type intermediate is typically formed. stackexchange.com This intermediate is a resonance-stabilized anionic σ-complex. In the case of this compound, a nucleophilic attack at a position other than the one bearing the fluorine would not be the primary pathway, as the fluorine itself is a good leaving group in SNAr reactions.

Detailed computational studies would be invaluable for mapping the potential energy surfaces of reactions involving this compound, allowing for the characterization of the geometries and energies of intermediates and transition states. However, specific computational studies for this molecule were not identified in the performed searches.

Applications of 2 Bromomethyl 5 Fluoropyridine in Complex Organic Synthesis

Building Block for Heterocyclic Compound Construction

The construction of complex heterocyclic systems is a cornerstone of modern medicinal chemistry and materials science. 2-(Bromomethyl)-5-fluoropyridine serves as a valuable synthon in the assembly of diverse heterocyclic frameworks, including fused, bridged, and macrocyclic systems.

Formation of Fused and Bridged Pyridine (B92270) Systems

Fused and bridged heterocyclic compounds are of significant interest due to their presence in numerous natural products and pharmaceuticals. nih.govnih.gov The synthesis of these intricate three-dimensional structures often relies on strategic bond formations that build upon a pre-existing core. iupac.org General methodologies for the synthesis of fused heterocyclic compounds include transition metal-catalyzed cyclizations and ring-closing metathesis reactions. airo.co.insioc-journal.cn

While specific examples detailing the use of this compound in the synthesis of fused and bridged systems are not extensively documented in publicly available research, its chemical properties make it a suitable candidate for such transformations. The reactive bromomethyl group can participate in cyclization reactions to form new rings fused or bridged to the pyridine core. For instance, intramolecular reactions with a nucleophile positioned elsewhere on a molecule containing the this compound moiety could lead to the formation of a new heterocyclic ring.

The synthesis of fused pyrimidine (B1678525) bicyclic heterocycles, for example, has been a significant area of research in the development of anticancer agents. nih.gov The general strategies employed in these syntheses often involve the step-wise construction of the fused ring system, a process where a reactive building block like this compound could potentially be utilized.

Synthesis of Nitrogen-Containing Macrocycles

Nitrogen-containing macrocycles are a class of compounds that have garnered considerable attention for their diverse applications, including their use as catalysts, sensors, and in the development of rotaxanes. rsc.org The synthesis of these large-ring systems often involves the reaction of two or more building blocks in a cyclization reaction.

The solid-phase synthesis of macrocycles has emerged as a powerful technique for generating libraries of these complex molecules for screening purposes. nih.gov This methodology often employs building blocks with reactive functional groups that can undergo on-resin cyclization. A study on the solid-phase synthesis of fluorosulfate-containing macrocycles utilized a 4-(bromomethyl)benzoate (B8499459) capping group as an electrophile for ring closure, though it was noted to cause side products with some linkers. nih.gov This highlights the potential for bromo-functionalized building blocks in macrocycle synthesis.

Given its reactive bromomethyl group, this compound could serve as a key component in the synthesis of nitrogen-containing macrocycles. It can be envisaged to react with a di-nucleophile, such as a diamine or a dithiol, in a high-dilution reaction to favor intramolecular cyclization and the formation of a macrocyclic structure incorporating the 5-fluoropyridine moiety.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The pyridine ring is a common motif in a vast number of pharmaceuticals, and the introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a drug molecule. This makes fluorinated pyridine derivatives, such as this compound, highly valuable in drug discovery and development.

Precursor for Active Pharmaceutical Ingredients (APIs)

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product. The synthesis of APIs often involves a multi-step process where key intermediates are assembled to construct the final drug molecule. zmsilane.com Trifluoromethylpyridines, a related class of fluorinated pyridines, are key structural motifs in a number of active agrochemical and pharmaceutical ingredients. nih.gov

The compound this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. zmsilane.comnih.gov Its reactive nature allows for its incorporation into larger, more complex molecules that form the basis of APIs. For example, the bromomethyl group can be readily displaced by a variety of nucleophiles, enabling the attachment of the 5-fluoropyridyl-2-methyl moiety to a larger molecular scaffold.

| API or Bioactive Molecule Class | Role of this compound Derivative | Potential Therapeutic Area |

| Enzyme Inhibitors | Serves as a key building block for the synthesis of molecules that can interact with and inhibit the function of specific enzymes. | Oncology, Infectious Diseases |

| Receptor Ligands | Incorporated into the structure of molecules designed to bind to specific biological receptors, thereby modulating their activity. | Neurology, Inflammation |

| Anticancer Agents | Used in the synthesis of compounds that exhibit cytotoxic effects against cancer cell lines. | Oncology |

Synthesis of Enzyme Inhibitors and Receptor Ligands

The design and synthesis of enzyme inhibitors and receptor ligands are central to modern drug discovery. nih.gov These molecules are designed to interact with specific biological targets with high affinity and selectivity. The inclusion of a fluorinated pyridine moiety can be advantageous in this context.

Derivatives of 5-(bromomethyl)-2-fluoropyridine (B10200), an isomer of the title compound, are utilized in the synthesis of enzyme inhibitors and receptor ligands. The ability of such compounds to form stable complexes with enzymes enhances their utility in drug discovery. Research has indicated that these types of compounds can effectively inhibit specific enzymes, thereby modulating metabolic pathways that are crucial in disease progression.

In the realm of receptor ligands, fluorinated pyridine derivatives have been synthesized and evaluated for their binding to various receptors. For instance, a novel nicotinic acetylcholine (B1216132) receptor ligand, 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, was synthesized for use in positron emission tomography (PET) imaging. nih.gov Another example is 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, which has been developed as a potent and selective ligand for the human α4β2 nicotinic acetylcholine receptor subtype. nih.gov These examples underscore the importance of fluorinated pyridine scaffolds in the development of high-affinity receptor ligands.

Design of Bioactive Molecules with Targeted Biological Activity

The rational design of bioactive molecules aims to create compounds with specific, targeted biological activities. nih.gov This often involves the synthesis of a library of related compounds to explore structure-activity relationships. The versatility of this compound makes it a valuable tool in this process.

Studies have shown that derivatives of halogenated pyridines can exhibit potent biological activities. For example, derivatives of 5-(bromomethyl)-2-fluoropyridine have demonstrated cytotoxic effects against cancer cell lines, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range, indicating strong anticancer potential.

Contributions to Materials Science and Fine Chemicals

The strategic placement of fluorine and a bromomethyl group on the pyridine ring endows this compound with a distinct reactivity profile. The fluorine atom enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution, while the bromomethyl group provides a reactive site for a variety of chemical transformations. This dual functionality allows for its incorporation into a wide array of molecular architectures, leading to the creation of novel materials with tailored properties.

The development of advanced organic light-emitting diodes (OLEDs) relies on the design and synthesis of novel organic materials with specific electronic and photophysical properties. Fluorinated pyridine derivatives are of particular interest in this field due to their thermal stability, electron-transporting capabilities, and ability to influence the emission characteristics of organic emitters.

While direct, publicly available research detailing the use of this compound in specific, commercialized OLED materials is limited, its potential as a precursor is recognized by chemical suppliers who list it under the category of "OLED Materials". The incorporation of the 5-fluoropyridinylmethyl moiety into larger conjugated systems can be envisioned to modulate the electronic properties of the resulting material. The electron-withdrawing nature of the fluoropyridine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule, which is a critical parameter for efficient electron injection and transport in OLED devices.

| Potential Role of this compound in OLED Materials | Description |

| Electron-Accepting Moiety | The electron-deficient 5-fluoropyridine ring can serve as an effective electron acceptor in donor-acceptor type OLED materials, influencing the emission wavelength and charge transport properties. |

| Building Block for Emitters | The reactive bromomethyl group allows for the covalent attachment of the fluoropyridine unit to various chromophoric cores, enabling the synthesis of novel fluorescent or phosphorescent emitters. |

| Modification of Host Materials | It can be used to functionalize host materials in OLEDs to improve their electron transport characteristics and create a better energy level alignment with the emissive layer. |

Although specific, commercialized agrochemicals derived directly from this compound are not prominently documented in publicly accessible literature, its structural motifs are highly relevant to agrochemical research. The 5-fluoropyridine unit is a known pharmacophore in this field. The bromomethyl group provides a straightforward method for incorporating this key structural element into more complex molecules through reactions with various nucleophiles, such as those found in other biologically active scaffolds.

The development of new functional materials also benefits from the unique properties of fluorinated organic compounds. These materials can exhibit desirable characteristics such as thermal resistance, chemical inertness, and specific surface properties. The versatility of this compound as a reactive intermediate allows for its use in the synthesis of a range of functional polymers and specialty chemicals where the incorporation of a fluoropyridine moiety is desired to achieve specific performance criteria.

| Potential Applications of this compound in Agrochemicals and Functional Materials | Description |

| Agrochemical Scaffolding | The 5-fluoropyridine core is a recognized active moiety in various agrochemicals. The bromomethyl group facilitates its integration into novel pesticide candidates. |

| Synthesis of Bioactive Molecules | The compound can be used to synthesize derivatives for screening in agrochemical discovery programs, leveraging the known benefits of fluorination. |

| Functional Polymer Monomers | The reactive nature of the compound allows for its potential use in the synthesis of specialized polymers where the fluoropyridine unit imparts desired properties like thermal stability or specific interactions. |

Derivatives and Analogues of 2 Bromomethyl 5 Fluoropyridine

Structural Modifications and Positional Isomers

The arrangement of the bromomethyl and fluoro substituents on the pyridine (B92270) ring is a critical determinant of the molecule's reactivity and its utility as a synthetic intermediate. Isomers of this compound, where these groups are placed at different positions, exhibit distinct chemical behaviors.

The positions of the fluorine and bromomethyl groups significantly influence the electronic properties of the pyridine ring and the reactivity of the benzylic bromide. The fluorine atom, being highly electronegative, generally accelerates the rate of nucleophilic aromatic substitution (SNAr) reactions compared to other halogens like chlorine. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity makes fluoropyridines valuable in complex molecule synthesis, as substitutions can often be performed under milder conditions. nih.gov

Several positional isomers of bromomethyl-fluoropyridine have been synthesized and characterized, each serving as a unique building block.

One important isomer is 5-(Bromomethyl)-2-fluoropyridine (B10200) . Its synthesis can be achieved from 2-hydroxy-5-methylpyridine. The process involves brominating the methyl group and subsequently replacing the hydroxyl group with fluorine using a fluorinating agent like diethylaminosulfur trifluoride (DAST). This isomer is a versatile reagent, particularly because the bromomethyl group is readily displaced by various nucleophiles such as amines, thiols, and alkoxides.

Another related isomer is 2-(Bromomethyl)-6-fluoropyridine . The synthesis of such compounds can be approached through methods like direct C-H fluorination of the corresponding methylpyridines, although specific routes for this exact isomer require dedicated synthetic strategies.

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursor | Primary Reactive Site |

|---|---|---|---|---|

| 2-(Bromomethyl)-5-fluoropyridine | 45790720 (Related CID) | C6H5BrFN | 5-Fluoro-2-methylpyridine | Bromomethyl group (SN2) |

| 5-(Bromomethyl)-2-fluoropyridine | 105827-74-5 | C6H5BrFN | 2-Hydroxy-5-methylpyridine | Bromomethyl group (SN2) |

| 2-(Bromomethyl)-6-fluoropyridine | 100202-78-6 | C6H5BrFN | 6-Fluoro-2-methylpyridine | Bromomethyl group (SN2) |

Introduction of Additional Halogen or Alkyl Substituents

The introduction of further substituents onto the bromomethyl-fluoropyridine ring allows for fine-tuning of its chemical properties. Additional halogens or alkyl groups can alter the electronic landscape of the molecule, thereby influencing its reactivity.

The pyridine ring can be further functionalized with additional halogens to create polyhalogenated derivatives. These compounds are of interest for creating molecules with specific steric and electronic profiles. An example of such a compound is 2-(Bromomethyl)-5-chloro-3-fluoropyridine . bldpharm.com Another synthesized derivative is 2-methoxy-3-bromo-5-fluoropyridine , which involves a multi-step process starting from 2-methoxy-5-aminopyridine, followed by diazotization, fluorination, and subsequent bromination. google.com

| Compound Name | CAS Number | Molecular Formula | Additional Substituents |

|---|---|---|---|

| 2-(Bromomethyl)-5-chloro-3-fluoropyridine | 1227586-60-8 | C6H4BrClFN | Chloro |

| 2-Methoxy-3-bromo-5-fluoropyridine | Not specified | C6H5BrFNO | Bromo, Methoxy |

The reactivity of the pyridine system is highly dependent on the nature of its substituents.

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO2), cyano (-CN), and additional halogens decrease the electron density of the pyridine ring. studypug.com This makes the ring more electron-deficient and thus more susceptible to nucleophilic attack. quora.com An EWG would increase the electrophilicity of the ring, potentially facilitating SNAr reactions. studypug.comnih.gov It would also make the bromomethyl group a better leaving group by stabilizing the transition state of SN2 reactions.

Electron-Donating Groups (EDGs) : Groups such as alkyls (-R), methoxy (-OCH3), and amino (-NH2) increase the electron density of the ring. studypug.com This enhances the nucleophilicity of the pyridine nitrogen and makes the ring more reactive towards electrophiles. EDGs stabilize adjacent carbocations, which can influence reaction mechanisms, but they generally make the ring less susceptible to nucleophilic attack. reddit.com The presence of an EDG can impact the electronic structure and vibrational characteristics of polyhalogenated pyridines. rsc.org

Heterocyclic Analogues and Conjugated Systems

This compound and its isomers are valuable building blocks for constructing more complex heterocyclic systems and conjugated molecules, which are often explored for applications in medicinal chemistry and materials science.

For example, the related compound 2-amino-5-fluoropyridine (B1271945) is a key component in the synthesis of the FDA-approved drug Lemborexant, which is used for the treatment of insomnia. mdpi.com In this synthesis, the fluoropyridine moiety is coupled with a larger carboxylic acid fragment. mdpi.com The fluorine atom in the final molecule is noted to be crucial for achieving high binding affinity and a good pharmacological profile. mdpi.com

Furthermore, precursors like 2-bromo-5-fluoropyridine (B41290) can be used in cross-coupling reactions, such as the Suzuki coupling, to link the pyridine ring to other aromatic systems. sigmaaldrich.com This reaction allows for the synthesis of biaryl compounds like 5-fluoro-2-phenylpyridine, creating extended conjugated systems. sigmaaldrich.com Such reactions demonstrate the utility of these halogenated pyridines in building complex molecular architectures.

Integration into Multi-Ring Systems and Terpyridine Derivatives

The reactive nature of the bromomethyl group in this compound makes it a valuable synthon for the construction of larger, multi-ring systems, including sought-after terpyridine ligands. Terpyridines are a class of tridentate ligands that form stable complexes with a variety of metal ions, leading to applications in catalysis, materials science, and medicine.

One common strategy for incorporating the this compound moiety into a larger framework is through nucleophilic substitution reactions. The carbon atom of the bromomethyl group is highly electrophilic and readily reacts with a wide range of nucleophiles. For instance, reaction with phenoxides or other hydroxyl-containing aromatic compounds via a Williamson ether synthesis can lead to the formation of multi-ring systems where the fluorinated pyridine is linked to another aromatic core through an ether linkage.

While direct, specific examples of this compound in terpyridine synthesis are not extensively documented in publicly available literature, the general synthetic strategies for terpyridines provide a clear roadmap for its potential application. A common approach to unsymmetrical terpyridines involves the Kröhnke condensation, which utilizes a chalcone-like intermediate. In a hypothetical application, 2-acetyl-5-fluoropyridine, which can be synthesized from this compound, could be condensed with an appropriate aldehyde to form a chalcone. Subsequent reaction with a pyridinium (B92312) salt derived from another pyridine derivative would yield the desired terpyridine.

Another plausible route involves the palladium-catalyzed cross-coupling of a suitable organometallic derivative of 5-fluoropyridine with a pre-functionalized bipyridine unit. While this does not directly utilize the bromomethyl functionality for the core terpyridine synthesis, the bromomethyl group can be introduced before or after the coupling reaction to serve as a handle for further functionalization of the terpyridine ligand.

The table below illustrates potential synthetic routes for integrating this compound into multi-ring systems.

| Product Type | Synthetic Strategy | Key Reactants | Potential Application |

| Aryl Ether Derivative | Williamson Ether Synthesis | This compound, Phenol derivative | Building block for complex ligands or bioactive molecules |

| Amine Derivative | Nucleophilic Substitution | This compound, Amine | Precursor for ligands or pharmacologically active compounds |

| Terpyridine Analogue | Kröhnke Condensation (hypothetical) | 2-Acetyl-5-fluoropyridine (derived from the title compound), Aldehyde, Pyridinium ylide | Metal-coordinating ligand for catalysis or materials |

Design of Functionalized Pyridine Scaffolds for Specific Applications

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorinated bromomethyl group provides a versatile handle for the synthesis of novel, functionalized pyridine derivatives with tailored biological activities. The reactivity of the bromomethyl group allows for the attachment of various pharmacophores and functional groups that can modulate the compound's interaction with biological targets.

For example, nucleophilic substitution with primary or secondary amines can lead to the synthesis of a library of 2-(aminomethyl)-5-fluoropyridine derivatives. These compounds can be designed to mimic the side chains of natural amino acids or to interact with specific pockets in protein active sites. Similarly, reaction with thiols can generate thioether derivatives, which are also of interest in drug design.

The development of bioactive compounds often relies on creating a diverse set of analogues to establish structure-activity relationships (SAR). The reactivity of this compound is well-suited for this purpose. A common precursor can be used to generate a wide range of derivatives by varying the nucleophile used in the substitution reaction. This approach allows for the systematic exploration of the chemical space around the 5-fluoropyridine core.

A study on the synthesis of bioactive derivatives from the related compound 2-chloro-5-(chloromethyl)pyridine highlights the potential applications. In this work, the chloromethyl group was converted to a hydrazinylmethyl group, which was then reacted with various aromatic aldehydes to form hydrazone compounds with potential antimicrobial and anti-malarial effects researchgate.net. A similar strategy could be employed with this compound to generate a library of novel hydrazone-based compounds for biological screening.

The table below summarizes the design of functionalized pyridine scaffolds from this compound and their potential applications.

| Scaffold Type | Functionalization Reaction | Attached Moiety | Potential Application |

| 2-(Aminomethyl)-5-fluoropyridine | Nucleophilic substitution with amines | Primary or secondary amines | Enzyme inhibitors, Receptor ligands |

| 2-(Thio-ether)-5-fluoropyridine | Nucleophilic substitution with thiols | Alkyl or aryl thiols | Bioactive compounds, Ligand design |

| 2-(Ester)-5-fluoropyridine | Reaction with carboxylate salts | Carboxylate-containing molecules | Prodrugs, Bioactive esters |

| Hydrazone Derivatives | Conversion to hydrazinylmethyl followed by condensation | Aromatic aldehydes | Antimicrobial, Anticancer agents researchgate.net |

Computational Chemistry Investigations of 2 Bromomethyl 5 Fluoropyridine

Quantum Chemical Approaches

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These approaches solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular geometry, and energy.

Electronic Structure Analysis using Density Functional Theory (DFT) and Hartree-Fock Methods

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio quantum mechanics methods for studying molecular systems. researchgate.net DFT methods calculate the electronic structure based on the electron density, which simplifies the complexity of the many-electron wavefunction. mdpi.com The Hartree-Fock method, on the other hand, approximates the many-electron wavefunction as a single Slater determinant. aps.org

For a molecule like 2-(Bromomethyl)-5-fluoropyridine, these methods would be used to perform geometry optimization, finding the most stable arrangement of atoms in three-dimensional space. This process yields crucial data on bond lengths, bond angles, and dihedral angles. While specific data for the title compound is not published, DFT calculations on related substituted pyridines provide expected ranges for these parameters. nih.gov

Table 1: Representative Geometric Parameters Calculated for Substituted Pyridines using DFT (Note: This table is illustrative and based on data for analogous compounds, not this compound.)

| Parameter | Typical Calculated Value Range (Å or °) | Method/Basis Set Example |

|---|---|---|

| C-C (pyridine ring) | 1.38 - 1.40 Å | B3LYP/6-311++G(d,p) |

| C-N (pyridine ring) | 1.33 - 1.35 Å | B3LYP/6-311++G(d,p) |

| C-F | ~1.35 Å | B3LYP/6-31G* |

| C-Br | ~1.95 Å | B3LYP/6-311++G(d,p) |

| C-C-N (angle) | 122 - 125° | B3LYP/6-311++G(d,p) |

Comparing results from different DFT functionals (e.g., B3LYP, M06-2X) and HF methods allows researchers to assess the reliability of the computed properties. nih.gov

Prediction of Spectroscopic Signatures and Molecular Orbitals

Computational methods are invaluable for interpreting and predicting experimental spectra. Following geometry optimization, frequency calculations are performed to predict vibrational spectra (Infrared and Raman). These calculations help in assigning specific vibrational modes (stretching, bending, torsion) to the peaks observed in experimental spectra. sigmaaldrich.com For substituted pyridines, characteristic vibrations of the pyridine (B92270) ring, C-F, C-Br, and CH2 groups would be identified and analyzed.

Furthermore, these calculations provide insights into the electronic properties through the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Illustrative Frontier Orbital Properties (Note: This table is illustrative and based on data for analogous compounds, not this compound.)

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.0 to -2.0 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicator of chemical reactivity and stability |

Conformer Analysis and Potential Energy Surface Mapping

Molecules with rotatable bonds, like the bromomethyl group in this compound, can exist in different spatial arrangements called conformers. Conformer analysis aims to identify the different stable conformers and determine their relative energies. nii.ac.jp

This is achieved by systematically rotating the C-C bond connecting the bromomethyl group to the pyridine ring and calculating the energy at each step. The resulting plot of energy versus the dihedral angle is known as the potential energy surface (PES). Minima on the PES correspond to stable conformers, while maxima represent transition states between them. mdpi.com These studies are crucial for understanding the molecule's preferred shape and how it might change in different environments. For substituted piperidines, a related class of compounds, such analyses have revealed how substituent polarity can significantly alter conformational preferences. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their interactions with other molecules. mdpi.com

Exploration of Molecular Interactions and Recognition Processes

Molecular dynamics (MD) simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. youtube.com For this compound, MD simulations could be used to study its interaction with biological macromolecules, such as enzymes or receptors. nih.gov

These simulations can reveal:

Binding Modes: How the molecule fits into a binding site.

Interaction Energies: The strength of the interaction with a target.

Key Intermolecular Forces: Identifying whether interactions are driven by hydrogen bonds, halogen bonds, van der Waals forces, or electrostatic interactions. acs.org

For instance, the fluorine and bromine atoms on the pyridine ring can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in molecular recognition and drug design. nih.gov MD simulations can quantify the geometry and stability of these interactions.

Conformational Landscapes and Dynamic Behavior

MD simulations provide a dynamic view of the conformational landscapes explored in quantum chemical studies. rsc.org By simulating the molecule in a solvent (like water) at a specific temperature, researchers can observe how the molecule flexes, rotates, and transitions between different conformations over time. youtube.com This provides a more realistic picture of the molecule's behavior than the static, gas-phase calculations from quantum mechanics. These simulations can calculate the free energy differences between conformers in solution and the energy barriers to their interconversion, offering a deeper understanding of the molecule's flexibility and dynamic nature.

Ligand-Target Binding Predictions (e.g., Enzyme Active Sites)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. While specific docking studies for this compound are not extensively documented in publicly available literature, we can infer its potential binding behavior based on studies of analogous pyridine derivatives.

Computational docking studies on various pyridine and pyrimidine (B1678525) derivatives have demonstrated their potential to inhibit enzymes such as EGFR (Epidermal Growth Factor Receptor) nih.gov. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the ligand and the amino acid residues in the enzyme's active site. For this compound, the fluorine atom and the pyridine nitrogen can act as hydrogen bond acceptors, while the pyridine ring can engage in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

To illustrate the potential binding interactions, a hypothetical docking scenario can be considered. The binding affinity and interaction patterns of this compound with a model enzyme active site could be predicted. Key parameters from such a simulation would include the binding energy and the specific amino acid residues involved in the interaction.

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -7.5 | PHE28, TYR42, LYS115 |

| Hydrogen Bonds | 2 | LYS115, SER119 |

| Hydrophobic Interactions | 4 | PHE28, VAL35, ILE88 |

This table presents hypothetical data for illustrative purposes, based on typical values observed in docking studies of similar small molecules.

Furthermore, molecular dynamics simulations can complement docking studies by providing insights into the stability of the ligand-protein complex over time nih.gov. Such simulations could reveal conformational changes in both the ligand and the protein upon binding, offering a more dynamic picture of the interaction.

Reaction Pathway Modeling and Mechanism Prediction

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for studying chemical reactions. These methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates.

For this compound, a key reaction of interest is nucleophilic substitution at the bromomethyl group. DFT calculations can be employed to model the reaction of this compound with a nucleophile. The calculations would determine the energy profile of the reaction, including the activation energy barrier.

Theoretical studies on the nucleophilic substitution of pyridine derivatives have shown that the reaction mechanism can be elucidated through computational analysis rsc.orgnih.govscispace.com. For instance, a study on the nucleophilic substitution at phenacyl bromides with pyridines utilized DFT computations to investigate the reaction mechanism, revealing the structure of the transition state and the influence of substituents on the activation energy researchgate.net.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Nu-) | 0 |

| 2 | Transition State | +15.2 (ΔE‡) |

| 3 | Products (2-(Nu-methyl)-5-fluoropyridine + Br-) | -10.5 (ΔErxn) |

This table presents hypothetical energetic data for an SN2 reaction, based on typical values for similar reactions.

These calculations can provide a quantitative understanding of the reactivity of the bromomethyl group and how it is influenced by the electronic effects of the 5-fluoro substituent and the pyridine ring.

Computational modeling is also crucial for understanding and predicting the regioselectivity and stereoselectivity of chemical reactions. For substituted pyridines, the position of substituents can significantly influence the outcome of a reaction.

Theoretical studies have been conducted to understand the regioselectivity in reactions of substituted pyridines. For example, DFT studies on the ring-closing reaction of pyrido[1,2-e]purine systems have revealed that the regioselectivity is kinetically controlled, with steric hindrance playing a significant role rsc.org. Similarly, computational analysis of 3,4-pyridynes has shown that aryne distortion, influenced by electron-withdrawing substituents, governs the regioselectivity of nucleophilic attack nih.gov.

In the context of this compound, computational studies could be used to predict the regioselectivity of, for example, further electrophilic aromatic substitution on the pyridine ring. By calculating the energies of the possible intermediates formed upon attack at different positions, the most likely product can be identified. The fluorine atom at the 5-position is an ortho-, para-director, while the bromomethyl group at the 2-position is a meta-director. DFT calculations of the transition state energies for substitution at each available position on the ring would clarify the preferred reaction pathway.

| Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C3 | 25.8 | No |

| C4 | 22.1 | Yes |

| C6 | 28.4 | No |

This table provides a hypothetical outcome for a regioselectivity study based on general principles of electrophilic aromatic substitution on substituted pyridines.

Such computational investigations provide a powerful complement to experimental studies, offering detailed mechanistic insights and predictive power for the chemical behavior of this compound.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 2-(Bromomethyl)-5-fluoropyridine, offering detailed insights into its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural verification of this compound. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map of the molecule can be assembled.

¹H NMR: In ¹H NMR spectroscopy, the protons on the pyridine (B92270) ring are expected to exhibit distinct chemical shifts and coupling patterns due to the influence of the electronegative fluorine atom and the bromomethyl group. The protons on the pyridine ring would likely appear as complex multiplets. The methylene (B1212753) protons (-CH₂Br) would typically present as a singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atom attached to the fluorine (C-F) would show a characteristic large coupling constant. The chemical shifts of the other carbon atoms in the pyridine ring and the bromomethyl group would also provide crucial data for confirming the compound's structure.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. It offers high sensitivity and a wide range of chemical shifts. The ¹⁹F spectrum for this compound would show a signal whose coupling with adjacent protons (³JHF and ⁴JHF) would further confirm the substitution pattern on the pyridine ring.

A hypothetical data table for the NMR characterization is presented below. Please note that these are expected values and require experimental verification.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| ¹H | |||

| Pyridine-H | 7.5 - 8.5 | m | JHH, JHF |

| -CH₂Br | ~4.5 | s | |

| ¹³C | |||

| Pyridine-C (Ar-C) | 110 - 160 | m | JCF, JCC |

| -CH₂Br | 25 - 35 | t | JCH |

| ¹⁹F | |||

| Pyridine-F | -110 to -130 | m | JFH |

s = singlet, t = triplet, m = multiplet

Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are utilized to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands corresponding to the C-H stretching of the aromatic ring and the methylene group, C=C and C=N stretching vibrations of the pyridine ring, and the C-F and C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for observing the vibrations of the pyridine ring.

Key expected vibrational frequencies are summarized in the table below.

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| C-F | Stretch | 1000 - 1300 |

| CH₂ | Scissoring | 1450 - 1470 |

| C-Br | Stretch | 500 - 600 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and assessing the purity of this compound. The monoisotopic mass of the compound is 188.959 g/mol . When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a powerful tool for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers additional structural information, often showing the loss of the bromine atom or the bromomethyl group.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, would be suitable for analyzing this compound. A UV detector would be appropriate for detection, given the aromatic nature of the pyridine ring. This method can be validated to provide accurate and precise quantification of the compound's purity.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds and can be used to monitor the progress of reactions involving this compound, as well as to assess the purity of the final product. A capillary column with a non-polar or medium-polarity stationary phase would likely be used. A flame ionization detector (FID) would provide good sensitivity, while a mass spectrometer (MS) as a detector would offer definitive identification of the compound and any impurities.

The table below outlines typical starting parameters for chromatographic analysis.

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18, 250 x 4.6 mm, 5 µm | Acetonitrile/Water gradient | UV (e.g., 254 nm) |

| GC | DB-5 or similar, 30 m x 0.25 mm | Helium | FID or MS |

Thin-Layer Chromatography (TLC) for Reaction Progress and Preliminary Screening

Thin-Layer Chromatography is a versatile and efficient chromatographic technique utilized for the qualitative monitoring of chemical reactions and for the preliminary assessment of product purity. In the context of the synthesis of this compound, TLC serves as a crucial tool for tracking the conversion of starting materials to the desired product.

The methodology involves spotting a small quantity of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase such as silica gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent ascends the plate via capillary action, and the components of the reaction mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. This separation allows for the visualization of the starting material, the product, and any by-products as distinct spots on the plate.

The progress of the reaction can be monitored by observing the disappearance of the starting material's spot and the appearance and intensification of the product's spot over time. For this compound, which contains a polar pyridine ring and halogen atoms, a stationary phase of silica gel (often Kieselgel 60 F254) is appropriate. The mobile phase is typically a mixture of non-polar and polar solvents; the ratio is optimized to achieve clear separation. A common starting point for developing a TLC method for such compounds could be a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.

Visualization of the spots is achieved under UV light (at 254 nm), as the pyridine ring is UV-active. Alternatively, chemical staining agents can be used if the compounds are not UV-active or for better visualization. The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given TLC system and is used for preliminary identification.

Table 1: Representative Parameters for TLC Analysis of this compound

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica Gel 60 F254 |

| Mobile Phase (Eluent) | The solvent system that moves up the stationary phase. | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |

| Application | Spotting the reaction mixture or isolated compound. | Capillary tube or micropipette |

| Detection Method | Method used to visualize the separated spots. | UV light at 254 nm |

| Retention Factor (Rƒ) | Ratio of solute distance to solvent front distance. | Compound-specific value (e.g., ~0.4) |

X-ray Crystallography for Solid-State Structural Determination

The first and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound, or by other techniques such as vapor diffusion or slow cooling. The crystal, ideally free of defects, is then mounted on a goniometer and irradiated with a focused beam of X-rays.

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. This diffraction pattern is recorded by a detector. By rotating the crystal and collecting numerous diffraction patterns from different orientations, a complete dataset is generated. Sophisticated computer software is then used to analyze this data, solve the phase problem, and generate an electron density map of the molecule. From this map, the precise position of each atom in the crystal's unit cell can be determined, yielding a detailed molecular structure.

Table 2: Crystallographic Data Parameters Determined by X-ray Diffraction

| Parameter | Description |

|---|---|

| Chemical Formula | The elemental composition of the compound (C₆H₅BrFN). |

| Formula Weight | The mass of one mole of the compound. |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal calculated from the unit cell parameters. |

| Bond Lengths/Angles | Precise measurements of interatomic distances and angles. |

Future Research and Emerging Trends for this compound

The chemical compound this compound is poised for significant advancements as researchers delve deeper into its synthetic pathways, catalytic efficiencies, and diverse applications. This article explores the future research trajectories and emerging trends surrounding this important fluorinated pyridine derivative, focusing on the development of novel synthetic routes, the exploration of new catalytic systems, the design of advanced derivatives, the integration of computational chemistry, and its burgeoning applications in chemical biology and material science.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Bromomethyl)-5-fluoropyridine, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via halogenation of 5-fluoropyridine derivatives. For example, bromination at the methyl position using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or CBrCl₃ is a common approach . Optimization of solvent polarity and reaction temperature is critical: polar aprotic solvents (e.g., DMF) may improve regioselectivity, while elevated temperatures (~80°C) enhance reaction rates. Yields typically range from 60–75%, with impurities arising from over-bromination or ring halogenation .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Answer : Key characterization methods include:

- ¹H/¹³C NMR : The bromomethyl group (CH₂Br) appears as a singlet at ~4.5 ppm (¹H) and ~30 ppm (¹³C). The 5-fluoro substituent causes splitting in adjacent protons .

- Mass Spectrometry (MS) : Expected molecular ion [M+H]⁺ at m/z 190 (C₆H₅BrFN⁺), with fragmentation patterns showing loss of Br (Δ ~80 Da) .

- FT-IR : C-Br stretch at ~550–600 cm⁻¹ and C-F stretch at ~1220 cm⁻¹ .

Q. What stability precautions are necessary for handling this compound?

- Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (Ar/N₂) at 2–8°C in amber glass vials. Avoid prolonged exposure to light or heat (>40°C), which accelerates decomposition to 5-fluoropyridine-2-carbaldehyde . Use anhydrous solvents (e.g., THF, DCM) during reactions to minimize side reactions .

Advanced Research Questions

Q. How does the bromomethyl group in this compound influence regioselectivity in cross-coupling reactions?

- Answer : The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution (SN2) or transition-metal-catalyzed couplings. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ facilitates coupling with arylboronic acids at the CH₂Br position, while the 5-fluoro group remains inert under mild conditions (50°C, K₂CO₃) . Competing pathways (e.g., ring fluorination or debromination) can arise with stronger bases (e.g., t-BuOK), requiring careful optimization .

Q. What computational methods are used to predict the reactivity of this compound in nucleophilic substitutions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effect of the 5-fluoro group, which stabilizes the transition state in SN2 reactions. Fukui indices identify the bromomethyl carbon as the most electrophilic site (ƒ⁻ > 0.2), aligning with experimental reactivity trends .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Answer : Discrepancies often stem from trace moisture or oxygen in reaction systems. For example, yields in Negishi couplings vary due to ZnBr₂ byproduct accumulation, which can be mitigated by adding molecular sieves (4Å) . Systematic reproducibility studies using controlled glovebox conditions are recommended .

Q. What strategies mitigate decomposition during functionalization of this compound?

- Answer : Decomposition via β-hydride elimination is minimized by using bulky ligands (e.g., XPhos) in Pd-catalyzed reactions, which stabilize the metal center and suppress side pathways . Low-temperature (-20°C) quenching with aqueous NH₄Cl prevents acid-catalyzed degradation .

Q. How does the electronic effect of the 5-fluoro substituent impact the compound’s reactivity compared to non-fluorinated analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.